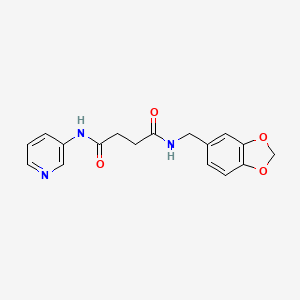![molecular formula C17H17IN2O2 B12453544 4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)
4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is characterized by the presence of an iodine atom and a morpholine ring attached to a phenyl group.
Métodos De Preparación
The synthesis of 4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide involves a multi-step process. One common synthetic route includes the reaction of 4-(morpholin-4-yl)aniline with iodine to introduce the iodine atom. This is followed by the reaction with benzoyl chloride to form the final benzamide derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the benzamide group can be achieved using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide involves its ability to interact with specific molecular targets in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in disease progression. For example, it can inhibit the activity of kinases, leading to a reduction in cell proliferation and inflammation. The compound’s molecular targets and pathways include the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide can be compared with other similar compounds, such as:
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: This compound also belongs to the benzamide derivatives and has been studied for its anti-inflammatory and anti-cancer properties.
4-iodo-N-{[4-(morpholin-4-yl)phenyl]methyl}aniline: This compound shares a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C17H17IN2O2 |
|---|---|
Peso molecular |
408.23 g/mol |
Nombre IUPAC |
4-iodo-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17IN2O2/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) |
Clave InChI |
VGUTZRAVPVWLCA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)


![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)

![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)
![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)

![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
